molecular formula C13H17N3O4 B2509797 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide CAS No. 1421476-97-2

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide

Cat. No. B2509797
CAS RN: 1421476-97-2
M. Wt: 279.296
InChI Key: VYDWTWUKGACSFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-substituted acetamides involves multiple steps, including the use of racemic or chiral amino acids to introduce different substituents. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen was described, leading to the discovery of potent opioid kappa agonists . Another synthesis approach involved indolization under Fischer conditions and the Japp-Klingemann method, followed by decarboxylation and amidification to produce antiallergic N-(pyridin-4-yl)-(indol-3-yl)acetamides .

Molecular Structure Analysis

The molecular structure of acetamides is crucial for their biological activity. The papers indicate that the presence of specific substituents and the stereochemistry of the compounds significantly affect their potency and selectivity. For instance, the introduction of substituted-aryl groups at a specific position of the ethyl linking moiety resulted in a compound that was five times more active than its predecessor in vitro . Similarly, the variation of indole substituents and the length of the alkanoic chain were key factors in enhancing the antiallergic potency of the N-(pyridin-4-yl)-(indol-3-yl)acetamides .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are tailored to achieve the desired modifications on the acetamide backbone. The papers describe the use of specific reagents and catalysts, such as 2-chloro-1-methylpyridinium iodide for the promotion of amidification, which is a critical step in obtaining the final bioactive molecules .

Physical and Chemical Properties Analysis

While the papers do not provide explicit details on the physical and chemical properties of the specific compound , they do discuss the properties of similar acetamide derivatives. These properties are likely to include solubility, melting points, and stability, which are important for the compounds' biological activity and therapeutic potential. The papers also mention the therapeutic indices and inhibitory activities, which are indicative of the compounds' efficacy and safety profiles .

Scientific Research Applications

Antiepileptic Activity

The structural analogue of piracetam, known as (S)-alpha-ethyl-2-oxopyrrolidine acetamide, has been approved for the treatment of refractory partial onset seizures in adults due to its significant efficacy and high tolerability. This compound interacts with a brain-specific binding site, which is believed to play a crucial role in its antiepileptic properties. Research has focused on finding ligands with significant affinity to this binding site, with the aim of exploring their therapeutic potential in epilepsy and other central nervous system diseases. This led to the discovery of several candidates that showed more potent antiseizure activity in vivo compared to the original compound (Kenda et al., 2004).

Chemical Synthesis

Ethyl 2-chloroacetoacetate and its 4-chloro isomer have been shown to react with cyanoacetamide in the presence of triethylamine to yield high yields of specific pyrrole derivatives. These reactions open access to a library of pyrrole systems, potentially useful in various chemical and pharmacological research areas (Dawadi & Lugtenburg, 2011).

Insecticidal Activity

A novel 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide compound has been used as a precursor for synthesizing various heterocycles, including pyrrole derivatives. These new compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the potential application of such compounds in agricultural research to develop new insecticides (Fadda et al., 2017).

Antimicrobial Activity

Pyrimidinones and oxazinones derivatives, synthesized using specific starting materials, have shown promising antibacterial and antifungal activities. This suggests their potential application in developing new antimicrobial agents, contributing to the ongoing research in combating resistant microbial strains (Hossan et al., 2012).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-15-6-2-3-9(15)10(17)7-14-11(18)8-16-12(19)4-5-13(16)20/h2-3,6,10,17H,4-5,7-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDWTWUKGACSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)CN2C(=O)CCC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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